

Application Note: Quantitative Analysis of 8-Aminooctanoic Acid Hydrochloride

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Compound of Interest

Compound Name: 8-Aminooctanoic acid
hydrochloride

CAS No.: 27991-81-7

Cat. No.: B1591209

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Analyte: **8-Aminooctanoic Acid Hydrochloride** (CAS: 27991-81-7) Molecular Formula:

Molecular Weight: 195.69 g/mol

Introduction & Analytical Strategy

8-Aminooctanoic acid (8-AOA) is a polar, linear omega-amino acid often used as a linker in polymer synthesis or as a structural intermediate in pharmaceutical development.

The Analytical Challenge

Two primary chemical properties dictate the analytical strategy for 8-AOA:

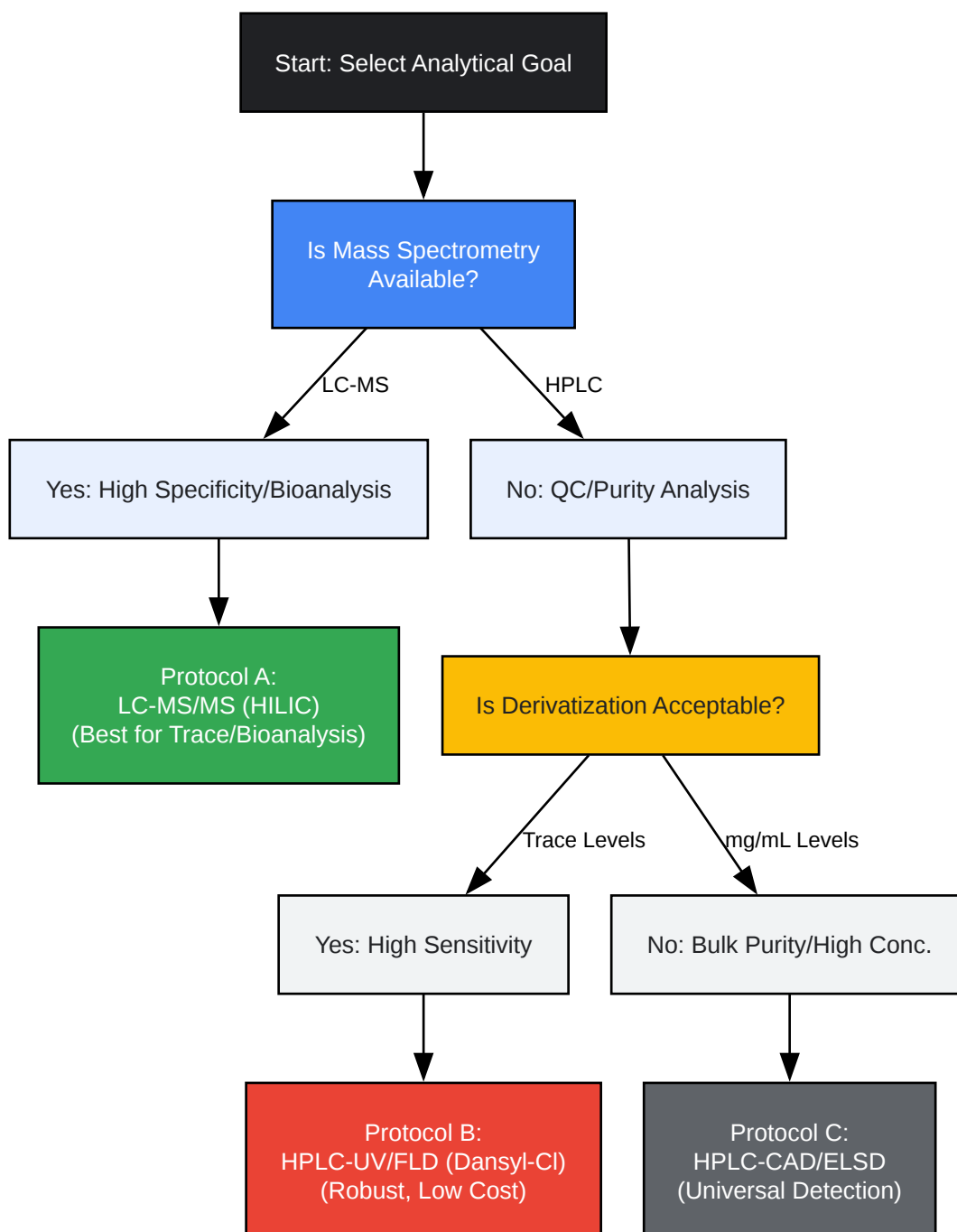
- Lack of Chromophore: The molecule lacks aromatic rings or conjugated

-systems, rendering standard UV detection (254 nm) impossible. Low-UV detection (200–210 nm) is non-specific and prone to solvent interference.

- High Polarity: The presence of both a free amine and a carboxylic acid makes 8-AOA highly polar (zwitterionic character), leading to poor retention on standard C18 reversed-phase columns without ion-pairing agents.

Method Selection Decision Tree

Select the appropriate protocol based on your available instrumentation and sensitivity requirements.



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Figure 1: Analytical Decision Tree for 8-Aminooctanoic Acid Quantification.

Protocol A: LC-MS/MS Quantification (HILIC Mode)

Best For: Bioanalysis, trace impurities, and high-specificity requirements. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water layer on a silica surface, avoiding the need for ion-pairing reagents that contaminate MS sources.

Instrumentation & Conditions

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
- Column: Waters ACQUITY UPLC BEH Amide (1.7 μm , 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
 - Why: Amide phases provide superior retention for polar amines compared to bare silica and are stable at a wider pH range.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
 - Note: High organic content is required for HILIC retention.

Gradient Parameters

Time (min)	Flow Rate (mL/min)	% Mobile Phase B	State
0.00	0.4	90	Initial
1.00	0.4	90	Isocratic Hold
5.00	0.4	50	Gradient Elution
6.00	0.4	50	Wash
6.10	0.4	90	Re-equilibration
10.00	0.4	90	End

MS Source Settings (ESI Positive)

- Ionization: Electrospray Ionization (ESI+).

- Precursor Ion:

160.1

- Product Ions (MRM):

- Quantifier:

(Loss of
)

- Qualifier:

(Loss of
)

- Dwell Time: 100 ms.

Sample Preparation

- Stock Solution: Dissolve 10 mg 8-AOA HCl in 10 mL Water (1 mg/mL).

- Working Standard: Dilute stock in 90% Acetonitrile / 10% Water.
 - Critical: The sample diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion or "breakthrough" in HILIC.

Protocol B: HPLC-UV with Dansyl Chloride Derivatization

Best For: QC labs, raw material testing, and labs without MS. Mechanism: Dansyl chloride reacts with the primary amine to form a stable, sulfonamide derivative that fluoresces and absorbs strongly in the UV region (254 nm).

Derivatization Reaction[1][2][3][4][5][6]

- Reagent: 5 mg/mL Dansyl Chloride in Acetone.
- Buffer: 0.1 M Sodium Bicarbonate (), pH 9.5.
- Procedure:
 - Mix 500 μ L Sample/Standard + 250 μ L Buffer + 250 μ L Dansyl Chloride reagent.
 - Vortex and incubate at 60°C for 20 minutes (or 50°C for 40 mins).
 - Stop reaction: Add 100 μ L of 2% Ethylamine or Ammonium Hydroxide (scavenges excess reagent).
 - Filter (0.22 μ m PTFE) into HPLC vial.

HPLC Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m).
- Detection: UV at 254 nm (or Fluorescence: Ex 340 nm / Em 525 nm for 100x sensitivity).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]

- Mobile Phase B: Acetonitrile.[1][2]

Gradient Parameters

Time (min)	% Mobile Phase B	Description
0.0	10	Initial
15.0	90	Elution of Derivative
18.0	90	Wash
18.1	10	Re-equilibration
23.0	10	End

Protocol C: HPLC-CAD (Charged Aerosol Detection)

Best For: Purity analysis without derivatization. Mechanism: CAD detects non-volatile analytes universally. 8-AOA HCl is non-volatile, while the mobile phase is volatile.

Conditions

- Detector: Thermo Scientific Corona Veo or similar CAD.
- Column: C18 AQ (Aqueous stable) or Polar-Embedded C18 (e.g., Waters SymmetryShield).
 - Why: To retain the polar amine in high-aqueous conditions.
- Mobile Phase: Isocratic 95% Water (0.1% Trifluoroacetic Acid) / 5% Methanol.
 - Note: TFA acts as an ion-pairing agent to increase retention on C18.
- Flow Rate: 1.0 mL/min.
- Nebulizer Temp: 35°C.

Validation Parameters (ICH Q2)

Parameter	Acceptance Criteria (Typical)	Notes
Linearity ()		Range: 80% to 120% of target concentration.
Precision (RSD)		For injections.
Accuracy (Recovery)		Spiked recovery at 3 levels.
LOD / LOQ	S/N > 3 (LOD), S/N > 10 (LOQ)	Protocol B (UV) LOQ 1 µg/mL; Protocol A (MS) LOQ 10 ng/mL.

References

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- PubChem. **8-Aminooctanoic acid hydrochloride** Compound Summary. CID 17803404. [4] [Link](#)
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- BenchChem. Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC. Technical Support Guide. [1][6] [Link](#)

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